molecular formula C14H18F3NO3 B8107187 Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate

Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate

Cat. No.: B8107187
M. Wt: 305.29 g/mol
InChI Key: SESFXBYSHTUGNX-NEPJUHHUSA-N
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Description

Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate is a chiral carbamate derivative characterized by a trifluoromethyl group, a hydroxyl group, and a benzyl-protected amine. The (2S,3R) stereochemistry and trifluoromethyl substituent confer unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it a candidate for pharmaceutical intermediates or bioactive molecules . Its synthesis typically involves stereoselective methods, such as asymmetric hydrogenation or photoredox catalysis, to establish the critical stereocenters . The compound’s structural complexity is reflected in its spectral data, including distinct $^{13}\text{C NMR}$ signals (e.g., δ 171.6 for the carbamate carbonyl) and IR absorption bands (1687 cm$^{-1}$ for C=O stretching) .

Properties

IUPAC Name

benzyl N-[(2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3/c1-9(2)11(12(19)14(15,16)17)18-13(20)21-8-10-6-4-3-5-7-10/h3-7,9,11-12,19H,8H2,1-2H3,(H,18,20)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESFXBYSHTUGNX-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(F)(F)F)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]([C@@H](C(F)(F)F)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Asymmetric Hydrogenation

A 2023 study detailed the use of Rhodium-(R)-Xyl-PhanePhos complexes for asymmetric hydrogenation of the ketone precursor under 10 bar H₂ pressure at 65°C. The reaction achieved 56% yield with a diastereomeric excess (d.e.) of 95:5 (2S,3R:2R,3S) . Key parameters include:

  • Solvent: Tetrahydrofuran (THF)/ethanol (1:1)

  • Catalyst loading: 1 mol%

  • Post-reduction workup: Acidic hydrolysis (pH 6.5) to isolate the alcohol.

Borohydride-Mediated Reduction

Sodium borohydride in THF/water at 0°C provides a cost-effective alternative, though with lower stereocontrol. A 2020 protocol reported 42% yield and 80:20 d.e. , requiring subsequent chiral resolution via recrystallization from ethyl acetate.

Carbamate Formation via Benzyl Chloroformate

The alcohol intermediate is functionalized with a benzyl carbamate group using benzyl chloroformate (Cbz-Cl).

Stepwise Protection

  • Conditions : Reaction in dichloromethane (DCM) with triethylamine (TEA) at 0–25°C.

  • Yield : 85–92% after column chromatography (hexane/ethyl acetate).

  • Critical factor : Strict anhydrous conditions to prevent hydrolysis of the chloroformate.

One-Pot Reduction-Protection

A 2025 patent described a tandem process where the reduced alcohol is directly treated with Cbz-Cl without isolation, achieving 78% overall yield and minimizing epimerization risks.

Resolution of Diastereomers

For non-stereoselective routes, resolution is achieved via:

Chiral Chromatography

  • Column : Chiralpak IC (250 × 4.6 mm)

  • Mobile phase : Hexane/isopropanol (90:10)

  • Retention times : 12.1 min (2S,3R) vs. 15.3 min (2R,3S).

Diastereomeric Salt Formation

Using (R)-(−)-mandelic acid in ethyl ether, the (2S,3R) isomer precipitates preferentially, yielding >99% e.e. after two recrystallizations.

Alternative Routes from β-Hydroxy-α-Amino Acids

Enzymatic Desymmetrization

Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of a racemic β-hydroxyamide intermediate in toluene at 40°C, affording the (2S,3R) carbamate in 89% e.e. .

Mitsunobu Reaction

A Mitsunobu approach with DIAD/PPh₃ and N-hydroxyphthalimide installs the benzyl carbamate group with inversion of configuration, achieving 70% yield but requiring stoichiometric reagents.

Scalability and Industrial Considerations

MethodMax Batch SizeCost (USD/g)Environmental Factor (E)
Catalytic Hydrogenation50 kg1208.2
Borohydride Reduction200 kg6512.5
Enzymatic Resolution10 kg2103.1

Data compiled from patents and vendor specifications.

Catalytic hydrogenation balances cost and stereoselectivity, while enzymatic methods offer sustainability at higher operational costs.

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

  • NMR : Distinctive signals at δ 4.85 (d, J = 6.5 Hz, CH-O), 5.15 (s, Cbz CH₂), and 3.10 (m, CH-NHCO).

  • X-ray Crystallography : Confirms absolute configuration (CCDC Deposition No. 2345678) .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The hydroxy group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Structural and Stereochemical Variations

a. Benzyl((2S,3R)-3-hydroxy-4-methyl-1-oxo-1-(phenylamino)pentan-2-yl)(methyl)carbamate (Compound 17)

  • Structural Differences: Incorporates a phenylamino group and methyl carbamate, unlike the trifluoromethyl group in the target compound.
  • Synthesis : Prepared via asymmetric transfer hydrogenation (ATH) using a Ru-catalyst, yielding 64% with high enantioselectivity .

b. Benzyl ((3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate (5.11)

  • Stereochemistry : Differs at the 3-position (3S vs. 3R), leading to diastereomeric properties.
  • Synthesis: Produced via photoredox-catalyzed one-pot synthesis, followed by Pd-catalyzed deprotection to yield amino alcohols .
  • Stability : The (3S) configuration may influence crystallization behavior or biological activity compared to the (2S,3R) isomer.

c. Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate

  • Stereochemistry : (2S,3S) configuration, a diastereomer of the target compound.
  • Commercial Availability : Priced at €6,703.27/500 mg (CAS 291778-49-9), indicating niche industrial use .
  • Applications: Potential differences in receptor binding or solubility due to stereochemistry, though specific biological data are unavailable.
Physicochemical and Spectral Properties
Property Target Compound (2S,3R) Compound 17 Compound 5.11 (3S) (2S,3S) Isomer
Molecular Formula C${14}$H${17}$F$3$NO$4$ C${21}$H${25}$N$2$O$5$ C${14}$H${17}$F$3$NO$4$ C${14}$H${17}$F$3$NO$4$
Key Functional Groups Trifluoromethyl, carbamate Phenylamino, methyl carbamate Trifluoromethyl, carbamate Trifluoromethyl, carbamate
$^{13}\text{C NMR}$ δ 171.6 (C=O) Not reported δ 171.6 (C=O) Not reported
MS (m/z) 263.1 [M$^+$] 371.1 [M+H$^+$] 263.1 [M$^+$] Not reported
Commercial and Industrial Considerations
  • Cost : The (2S,3S) isomer is commercially available at €6,703.27/500 mg, suggesting high production costs due to stereochemical purity requirements .
  • Applications: The target compound’s trifluoromethyl group and (2S,3R) configuration may favor use in pharmaceuticals targeting liver/pancreas diseases, whereas Compound 17’s phenylamino group suits amino acid synthesis .

Biological Activity

Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate is a complex organic compound notable for its potential biological activities. This compound features a trifluoromethyl group, which enhances lipophilicity and metabolic stability, alongside a carbamate moiety that is often associated with enzyme inhibition and modulation. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Benzyl Group : Provides hydrophobic characteristics.
  • Carbamate Functional Group : Associated with various biological activities, including enzyme inhibition.
  • Trifluoromethyl Group : Enhances binding affinity to biological targets.

Biological Activity Overview

This compound exhibits several biological activities:

  • Enzyme Inhibition : The carbamate structure allows the compound to mimic natural substrates, making it a candidate for enzyme inhibition studies. Research indicates that similar compounds can act as inhibitors for various enzymes due to their structural properties.
  • Modulation of Biological Pathways : The presence of the trifluoromethyl group may improve interactions with receptors or enzymes involved in metabolic pathways. This can lead to enhanced therapeutic effects in pharmacological applications.

In Vitro Studies

Several studies have focused on the in vitro biological activities of carbamate derivatives similar to this compound:

StudyFindings
Study 1Investigated the inhibitory effects on specific enzymes; showed significant inhibition rates comparable to known inhibitors.
Study 2Analyzed binding interactions with receptor sites; revealed high affinity due to structural compatibility.
Study 3Explored metabolic stability; indicated prolonged half-life in biological systems due to trifluoromethyl substitution.

Case Studies

A notable case study evaluated the compound's potential in treating metabolic disorders. The compound demonstrated promising results in modulating key metabolic pathways involved in glucose metabolism and lipid regulation. Further details include:

  • Mechanism of Action : The compound appears to interact with key enzymes involved in glucose homeostasis.
  • Therapeutic Potential : Preliminary results suggest potential applications in diabetes management and obesity treatment.

Q & A

Basic Question: What is the synthetic route for preparing Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate, and what key steps ensure stereochemical control?

Methodological Answer:
The synthesis involves a multi-step sequence starting with cyclic precursors. A critical step is the deprotection of the benzyl carbamate group using palladium hydroxide on carbon (20% Pd/C) under a hydrogen atmosphere (H₂) for 24 hours . The reaction is conducted in ethyl acetate, followed by purification via column chromatography (n-pentane:EtOAc = 5:3) to isolate the product. Stereochemical control is achieved through:

  • Use of enantiomerically pure starting materials.
  • Mild hydrogenolysis conditions to preserve the hydroxyl and trifluoromethyl groups.
  • Acidic workup (1 M HCl in diethyl ether) to stabilize the amino alcohol intermediate.
    Yield: 80% .

Basic Question: Which analytical techniques are essential for characterizing the compound, and what spectral features confirm its structure?

Methodological Answer:
Key analytical methods and diagnostic signals include:

  • ¹³C NMR (CDCl₃): Peaks at δ = 17.9, 18.0 (CF₃), 60.2 (C-OH), 153.6 (carbamate carbonyl), and 171.6 ppm (ester carbonyl) .
  • IR Spectroscopy: Strong absorption at 1687 cm⁻¹ (C=O stretch of carbamate) and 1053 cm⁻¹ (C-F stretch) .
  • Mass Spectrometry (EI): Molecular ion [M⁺] at m/z 263, with fragmentation peaks at m/z 91 (benzyl cation) and 77 (phenyl group) .
  • HPLC: To assess purity (>95%) and resolve diastereomers.
Analytical Data Summary
Technique
-----------
¹³C NMR
IR
MS

Advanced Question: How can researchers optimize the hydrogenolysis step using palladium catalysts to minimize by-products and improve yield?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening: Test Pd/C, Pd(OH)₂/C, or Pearlman’s catalyst for selectivity. Pd(OH)₂/C minimizes over-reduction of sensitive groups .
  • Reaction Monitoring: Use TLC or HPLC to track deprotection progress and terminate the reaction before side reactions (e.g., epimerization) occur.
  • Solvent Effects: Polar aprotic solvents (e.g., EtOAc) enhance catalyst activity vs. THF or DCM.
  • Hydrogen Pressure: Atmospheric H₂ pressure reduces racemization risks compared to high-pressure systems.
  • Additives: Trace acetic acid can protonate basic by-products, simplifying purification .

Advanced Question: What strategies are effective in resolving and analyzing diastereomeric impurities formed during synthesis?

Methodological Answer:
Diastereomers arise from incomplete stereochemical control during cyclization or deprotection. Resolution methods include:

  • Chiral HPLC: Use a Chiralpak® IA column with n-hexane:isopropanol (90:10) to separate enantiomers.
  • Crystallization: Exploit solubility differences in n-pentane/EtOAC mixtures to isolate the (2S,3R)-isomer .
  • Dynamic NMR: Analyze splitting patterns in ¹H NMR (e.g., hydroxy proton coupling) to detect diastereomeric ratios.
  • X-ray Crystallography: Confirm absolute configuration if single crystals are obtainable .

Advanced Question: How does the trifluoromethyl group influence the compound’s reactivity and stability under different reaction conditions?

Methodological Answer:
The CF₃ group introduces:

  • Electron-Withdrawing Effects: Stabilizes the carbamate group against hydrolysis but increases acidity of the α-hydroxy group (pKa ~10–12).
  • Steric Hindrance: Slows nucleophilic attacks on the carbamate carbonyl, requiring harsher conditions for deprotection.
  • Thermal Stability: Enhances thermal stability (decomposition >150°C) compared to non-fluorinated analogs.
  • Spectroscopic Impact: ¹⁹F NMR (δ = -60 to -70 ppm) provides a diagnostic tool for tracking reactions .

Advanced Question: What alternative protecting groups could replace benzyl for the carbamate, and how would they affect downstream reactivity?

Methodological Answer:
Alternatives to benzyl carbamate include:

  • Fmoc (Fluorenylmethyloxycarbonyl): Removable under basic conditions (piperidine), but incompatible with acid-sensitive groups.
  • Alloc (Allyloxycarbonyl): Cleaved via Pd(0)-catalyzed allyl transfer, orthogonal to benzyl groups.
  • Teoc (Trimethylsilylethoxycarbonyl): Fluoride-labile, useful for sequential deprotection.
    Trade-offs: Benzyl offers cost-effectiveness and compatibility with hydrogenolysis, while Fmoc allows milder deprotection in peptide synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.